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molecular formula C14H11N3O B8428291 5-hydroxy-4-(N-phenyliminomethyl)-1H-indazole

5-hydroxy-4-(N-phenyliminomethyl)-1H-indazole

Cat. No. B8428291
M. Wt: 237.26 g/mol
InChI Key: VRHPXHHZKLTWJU-UHFFFAOYSA-N
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Patent
US06353002B2

Procedure details

A round bottomed flask containing a mixture of 5-hydroxy-1H-indazole (28.5 g) and ethyl N—phenylformimidate (35 g) was submerged rapidly in an oil bath pre-heated to 175° C. and the mixture stirred at 160-180° C. for 30 minutes, the ethanol produced in the reaction being removed by distillation. The cooled mixture was then treated with boiling methanol (500 ml) and the resultant brown solid collected by filtration, washed with methanol (100 ml) and dried to give 5-hydroxy-4-(N-phenyliminomethyl)-1H-indazole (32 g) as a yellow solid. The solid was dissolved in hydrochloric acid (5 M; 500 ml) and heated at 50-60° C. with stirring for 2 hours. The mixture was diluted with water (500 ml) and extracted with ethyl acetate (2×500 ml). The combined extracts were washed with water (500 ml), dried over magnesium sulphate and the solvent evaporated under reduced pressure to give 5-hydroxy-1H-indazole-4-carboxaldehyde (15.48 g) as a yellow solid.
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2.[C:11]1([N:17]=[CH:18]OCC)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(O)C>[OH:1][C:2]1[C:3]([CH:18]=[N:17][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2

Inputs

Step One
Name
Quantity
28.5 g
Type
reactant
Smiles
OC=1C=C2C=NNC2=CC1
Name
Quantity
35 g
Type
reactant
Smiles
C1(=CC=CC=C1)N=COCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
175 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 160-180° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A round bottomed flask containing
CUSTOM
Type
CUSTOM
Details
was submerged rapidly in an oil bath
CUSTOM
Type
CUSTOM
Details
being removed by distillation
ADDITION
Type
ADDITION
Details
The cooled mixture was then treated with boiling methanol (500 ml)
FILTRATION
Type
FILTRATION
Details
the resultant brown solid collected by filtration
WASH
Type
WASH
Details
washed with methanol (100 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC=1C(=C2C=NNC2=CC1)C=NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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